2-Formylphenyl 2-furoate

Description

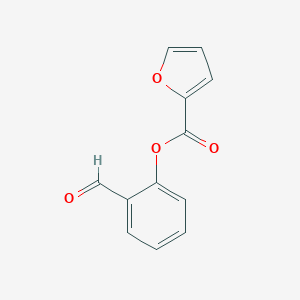

2-Formylphenyl 2-furoate is an ester derivative of 2-furoic acid, featuring a formyl-substituted phenyl group linked to the furan ring via an ester bond. The formyl group on the phenyl ring may enhance its utility in pharmaceutical or materials science applications, acting as a reactive site for further functionalization .

Properties

Molecular Formula |

C12H8O4 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

(2-formylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C12H8O4/c13-8-9-4-1-2-5-10(9)16-12(14)11-6-3-7-15-11/h1-8H |

InChI Key |

LLEKWTXOLYKSPR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkyl 2-Furoates

Alkyl esters of 2-furoic acid, such as methyl 2-furoate and ethyl 2-furoate , are well-studied for their olfactory properties and metabolic pathways.

- Odor Profiles: Methyl 2-furoate (1) and ethyl 2-furoate (2) exhibit "sweet" and "acid" notes, while allyl 2-furoate (3) has a distinct "decayed" odor due to its alkenyl group . Ethyl 2-furoate is uniquely associated with "urinous" characteristics, highlighting how minor structural changes (e.g., alkyl chain length) alter sensory properties .

- Metabolism: Pseudomonas F2 oxidizes 2-furoate to 2-oxoglutarate via a CoA- and ATP-dependent pathway. This process is resistant to inhibitors like EDTA and cyanide, suggesting a non-cytochrome-mediated mechanism .

- Physical Properties :

Table 1: Key Properties of Alkyl 2-Furoates

Substituted Phenyl 2-Furoates

Phenyl esters with functional groups on the aromatic ring demonstrate diverse reactivity and applications:

- 3-(Ethoxycarbonyl)phenyl 2-furoate (C₁₄H₁₂O₅):

- 2-Ethoxy-4-formylphenyl 2-furoate (C₁₄H₁₂O₅):

Table 2: Structural and Functional Comparison of Phenyl 2-Furoates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-formylphenyl 2-furoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via esterification of 2-formylphenol with 2-furoyl chloride in anhydrous conditions. Key parameters include stoichiometric control (1:1 molar ratio), use of a base (e.g., pyridine) to neutralize HCl byproducts, and inert atmosphere to prevent hydrolysis. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Yield optimization involves temperature control (40–60°C) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the ester linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).

- IR : Peaks at ~1720 cm (ester C=O) and ~1680 cm (aldehyde C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (CHO, theoretical m/z 234.18) and fragmentation patterns .

Q. How does hydrogen bonding influence the solid-state stability of this compound?

- Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonds between the aldehyde group (C=O) and adjacent ester oxygen atoms, forming dimeric or chain motifs. Graph-set analysis (e.g., Etter’s rules) classifies these interactions as patterns. Stability is enhanced by packing density and hydrogen bond strength, which can be computationally modeled using DFT (e.g., B3LYP/6-311+G(d,p)) to predict lattice energies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Polymorphism or solvent inclusion may cause melting point variations. Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies lattice parameters and unit cell symmetry. For example, orthorhombic vs. monoclinic forms exhibit distinct thermal behaviors. Differential scanning calorimetry (DSC) coupled with SCXRD data can correlate phase transitions with structural motifs .

Q. What experimental and computational approaches are suitable for analyzing the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Experimental : Hydrolysis kinetics are studied via UV-Vis spectroscopy by tracking ester/aldehyde group degradation at pH 2–12. Buffer solutions (e.g., phosphate for neutral, HCl/NaOH for extremes) maintain ionic strength.

- Computational : Molecular dynamics (MD) simulations (e.g., GROMACS) model protonation states and solvation effects. Transition-state theory predicts activation energies for ester cleavage .

Q. How do competing intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) affect the compound’s crystallinity?

- Methodological Answer : Competitive interactions are analyzed using Hirshfeld surfaces (CrystalExplorer) and interaction energy calculations (PIXEL method). For this compound, π-stacking (3.5–4.0 Å interplanar distances) may dominate in non-polar solvents, while polar solvents favor hydrogen-bonded networks. Synchrotron powder XRD quantifies crystallinity changes under solvent-vapor annealing .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS monitoring. Argon-filled amber vials reduce oxidation and photodegradation. Co-crystallization with stabilizing agents (e.g., caffeine) or lyophilization improves thermal resilience. Degradation pathways are identified using QTOF-MS/MS fragmentation .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Contradictions arise from impurities or measurement techniques. Validate via:

- Gravimetric Analysis : Saturate solvents (DMF, DMSO) at 25°C, filter, and evaporate to constant weight.

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP-predicted values (δ, δ, δ). Discrepancies >10% indicate measurement errors or polymorphic interference .

Q. What statistical methods are recommended for reconciling inconsistent bioactivity data in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.